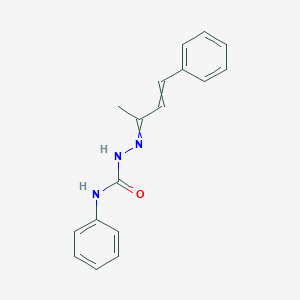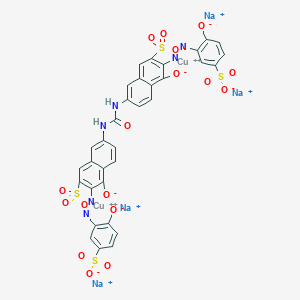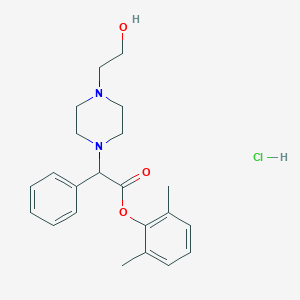
4-(2-Hydroxyethyl)-alpha-phenyl-1-piperazineacetic acid 2,6-xylyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)-alpha-phenyl-1-piperazineacetic acid 2,6-xylyl ester hydrochloride, commonly known as HEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEP is a piperazine derivative that is structurally similar to other psychoactive substances such as mepivacaine and lidocaine.
Mechanism Of Action
HEP is believed to exert its therapeutic effects through its interaction with the serotonin and dopamine systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. HEP also acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor that has been implicated in the pathophysiology of anxiety and depression.
Biochemical And Physiological Effects
HEP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to increased mood, motivation, and reward. Additionally, HEP has been shown to have anti-inflammatory and analgesic effects, which can reduce pain and inflammation in the body.
Advantages And Limitations For Lab Experiments
One advantage of using HEP in lab experiments is its relatively low toxicity compared to other psychoactive substances. Additionally, HEP has been shown to have a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the serotonin system in the brain. However, one limitation of using HEP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on HEP. One area of research could focus on the development of HEP analogs with improved pharmacokinetic properties. Another area of research could focus on the use of HEP in combination with other psychoactive substances to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of HEP and its potential therapeutic applications.
Synthesis Methods
HEP can be synthesized through a simple three-step process. The first step involves the reaction of 2,6-xylyl chloride with sodium hydroxide to form 2,6-xylyl alcohol. The second step involves the reaction of 2,6-xylyl alcohol with N,N-diethyl-2-chloroacetamide to form N,N-diethyl-2-(2,6-xylyloxy)acetamide. The final step involves the reaction of N,N-diethyl-2-(2,6-xylyloxy)acetamide with 1-chloro-4-(2-hydroxyethyl)piperazine to form HEP.
Scientific Research Applications
HEP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, HEP has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory and pain-related disorders.
properties
CAS RN |
19245-07-9 |
|---|---|
Product Name |
4-(2-Hydroxyethyl)-alpha-phenyl-1-piperazineacetic acid 2,6-xylyl ester hydrochloride |
Molecular Formula |
C22H29ClN2O3 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-17-7-6-8-18(2)21(17)27-22(26)20(19-9-4-3-5-10-19)24-13-11-23(12-14-24)15-16-25;/h3-10,20,25H,11-16H2,1-2H3;1H |
InChI Key |
PIRKSGPUNHJYMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(C2=CC=CC=C2)N3CCN(CC3)CCO.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(C2=CC=CC=C2)N3CCN(CC3)CCO.Cl |
synonyms |
(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenyl-ace tate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




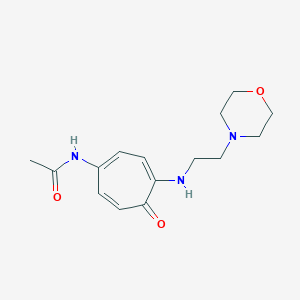
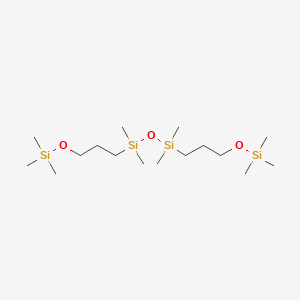
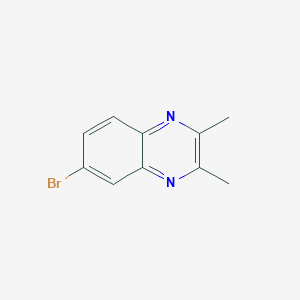
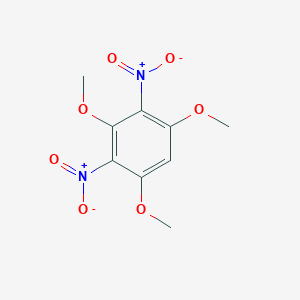
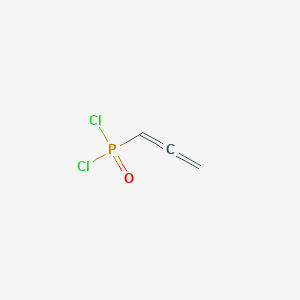
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)
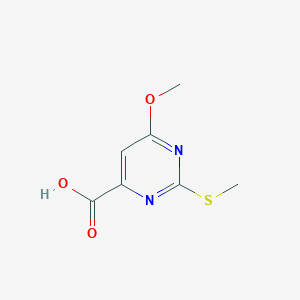
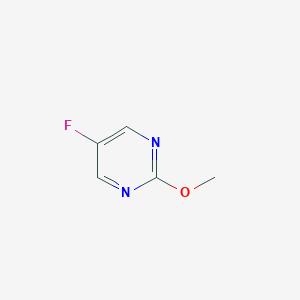
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)


